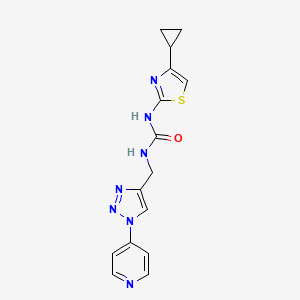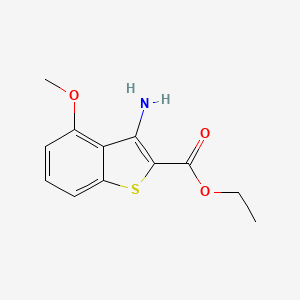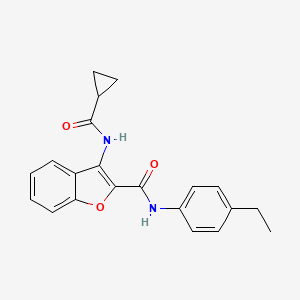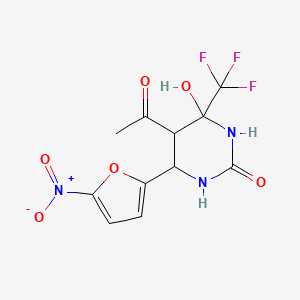
5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of compounds with antimicrobial properties. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines showing in vitro antimicrobial activities. Although the exact compound you mentioned isn't directly studied, this research indicates a broader interest in exploring the antimicrobial potential of similar chemical structures (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).
Bioactivation and DNA Crosslinking
Another research area involves bioactivation processes leading to DNA-DNA interstrand crosslinking, a mechanism that contributes to the cytotoxic effects of certain compounds. Knox et al. (1991) studied the bioactivation of CB 1954 to an active hydroxylamine derivative that induces DNA crosslinks in cells. This research demonstrates the potential of nitrofuran derivatives in developing anticancer therapies by targeting DNA integrity (Richard J. Knox, F. Friedlos, Tania Marchbank, John J. Roberts, 1991).
Antitumor Activities
Further, Ikeuchi et al. (2000) synthesized 6-nitro-5-deazaflavin derivatives with significant antitumor activities. While the core structure differs, the research underscores the potential utility of nitro-substituted compounds in cancer treatment. The study highlights how structural modifications can influence biological activity and therapeutic efficacy (Y. Ikeuchi, M. Sumiya, T. Kawamoto, N. Akimoto, Y. Mikata, M. Kishigami, S. Yano, T. Sasaki, F. Yoneda, 2000).
Synthesis and Molecular Properties
Oliveira et al. (2012) explored the synthesis, molecular properties prediction, and anti-staphylococcal activity of novel compounds, emphasizing the importance of structural design in developing effective antimicrobial agents. This study illustrates how modifications to the molecular structure, similar to the one you're interested in, can enhance biological activity against specific pathogens (Cledualdo Soares de Oliveira, B. Lira, Vivyanne dos Santos Falcão-Silva, J. P. Siqueira-Júnior, J. Barbosa-Filho, P. D. DE ATHAYDE-FILHO, 2012).
Propriétés
IUPAC Name |
5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O6/c1-4(18)7-8(5-2-3-6(23-5)17(21)22)15-9(19)16-10(7,20)11(12,13)14/h2-3,7-8,20H,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVZRZYLFMNKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
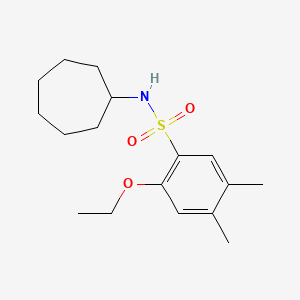
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771257.png)
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2771258.png)
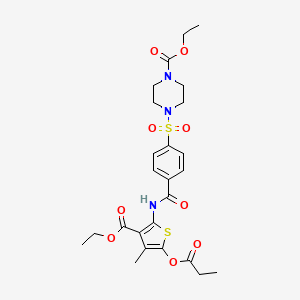
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2771261.png)
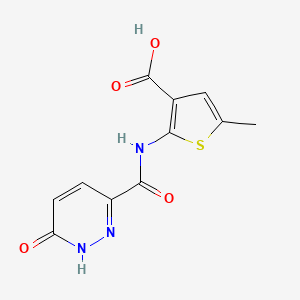
![Ethyl 2-[[5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2771266.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2771268.png)
